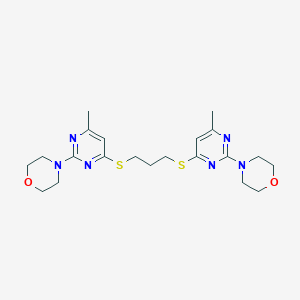
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol, also known as MPTP, is a chemical compound that has been extensively studied in the field of neuroscience due to its ability to cause Parkinson's disease-like symptoms in humans and animals. MPTP is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain.
Mécanisme D'action
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is converted into its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then transported into dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Effets Biochimiques Et Physiologiques
The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has also been shown to induce oxidative stress and inflammation in the brain, leading to further neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease, as it mimics the disease's pathology in humans. However, there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments. The toxicity of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol can vary depending on the species and strain of animals used, making it difficult to compare results between studies. Additionally, the administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in animals does not fully replicate the complexity of Parkinson's disease in humans, limiting its translational potential.
Orientations Futures
There are several future directions for 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol research. One area of interest is the development of new animal models that better replicate the complexity of Parkinson's disease in humans. Another area of interest is the identification of new therapeutic targets for the treatment of Parkinson's disease, based on the mechanisms of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neurotoxicity. Finally, the development of new neuroprotective agents that can prevent or reverse 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol-induced neuronal damage is an important area of research.
Conclusion:
In conclusion, 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol is a valuable tool for studying the pathophysiology of Parkinson's disease. Its ability to selectively target dopaminergic neurons in the substantia nigra and cause Parkinson's disease-like symptoms in animals has led to extensive research on its mechanisms of action and potential treatments. While there are limitations to using 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol in lab experiments, its continued use in research will lead to a better understanding of Parkinson's disease and potential new treatments for the disease.
Méthodes De Synthèse
The synthesis of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol involves the reaction of 2,4,6-trimethylpyrimidine with morpholine and 1,3-propanedithiol in the presence of a catalyst such as iodine. The reaction yields 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol as a yellow crystalline solid with a melting point of 220-222°C.
Applications De Recherche Scientifique
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol has been widely used as a research tool to study the pathophysiology of Parkinson's disease. The administration of 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol to animals results in a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This mimics the pathology of Parkinson's disease in humans, making 1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol a valuable tool for studying the disease's mechanisms and potential treatments.
Propriétés
Numéro CAS |
123427-18-9 |
|---|---|
Nom du produit |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
Formule moléculaire |
C21H30N6O2S2 |
Poids moléculaire |
462.6 g/mol |
Nom IUPAC |
4-[4-methyl-6-[3-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)sulfanylpropylsulfanyl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C21H30N6O2S2/c1-16-14-18(24-20(22-16)26-4-8-28-9-5-26)30-12-3-13-31-19-15-17(2)23-21(25-19)27-6-10-29-11-7-27/h14-15H,3-13H2,1-2H3 |
Clé InChI |
PIMIHZIEVDTJNQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)SCCCSC3=NC(=NC(=C3)C)N4CCOCC4 |
SMILES canonique |
CC1=CC(=NC(=N1)C(CC(C2=NC(=CC(=N2)C3CNCCO3)C)S)S)C4CNCCO4 |
Synonymes |
1,3-Bis(4-morpholinyl-6-methylpyrimidin-2-yl)-1,3-propanedithiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



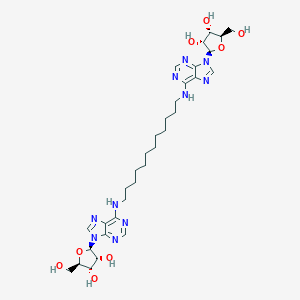
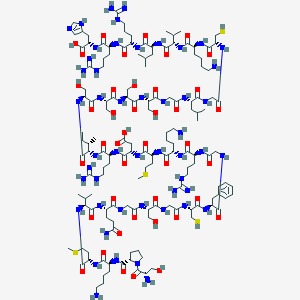
![5-[Benzyl(methyl)amino]-2-methylpent-3-yn-2-ol](/img/structure/B55683.png)
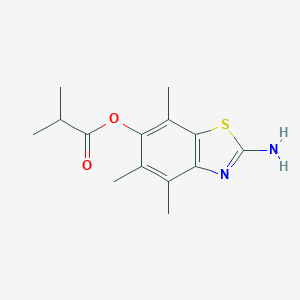
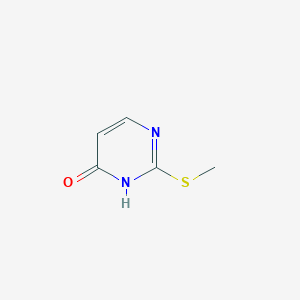
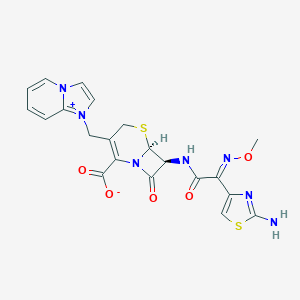
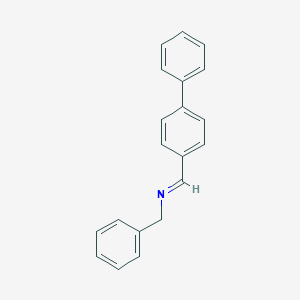
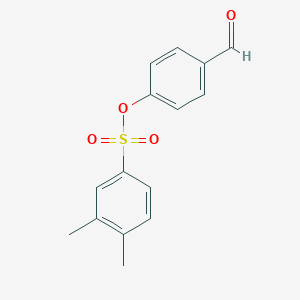
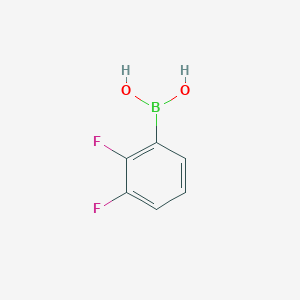
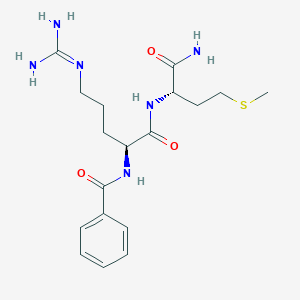
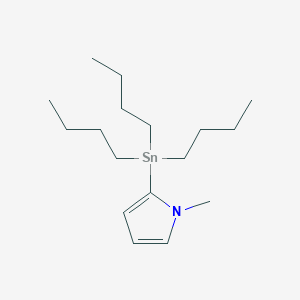

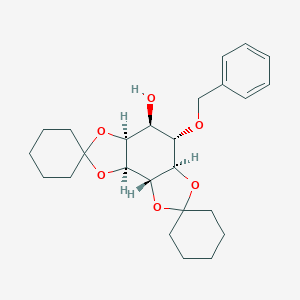
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)